

# Spectroscopic Data of 1,3-Benzodioxol-4-ol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,3-Benzodioxol-4-ol

Cat. No.: B1581353

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## Introduction

**1,3-Benzodioxol-4-ol**, a key heterocyclic organic compound, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. Its unique structural motif, featuring a fused dioxole ring and a hydroxyl group on the benzene core, imparts specific chemical reactivity and biological activity. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor involving this molecule. This guide provides a comprehensive analysis of the spectroscopic data of **1,3-Benzodioxol-4-ol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary insights for unambiguous identification and characterization of this compound.

## Molecular Structure and Spectroscopic Correlation

The structural framework of **1,3-Benzodioxol-4-ol** dictates its characteristic spectroscopic signatures. Understanding the interplay between the molecular geometry and the physical principles of each analytical technique is crucial for accurate data interpretation.

Caption: Chemical structure of **1,3-Benzodioxol-4-ol**.

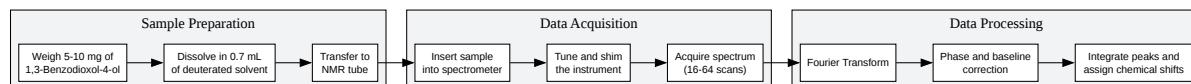
## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of each nucleus.

## $^1\text{H}$ NMR Spectroscopy

Experimental Protocol:  $^1\text{H}$  NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **1,3-Benzodioxol-4-ol** in 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
- Data Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using a standard single-pulse experiment. A spectral width of approximately 12 ppm and a sufficient number of scans (typically 16-64) are recommended to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard ( $\delta$  0.00 ppm).



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Caption: General workflow for NMR data acquisition and processing.

### $^1\text{H}$ NMR Data and Interpretation

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~6.8 (predicted)	d	1H	H-7
~6.7 (predicted)	d	1H	H-5
~6.6 (predicted)	t	1H	H-6
5.95 (predicted)	s	2H	-OCH <sub>2</sub> O-
5.5 (predicted)	br s	1H	-OH

Note: Predicted values are based on standard chemical shift tables and spectral databases for similar compounds. Actual values may vary slightly depending on the solvent and experimental conditions.

The <sup>1</sup>H NMR spectrum of **1,3-Benzodioxol-4-ol** is expected to exhibit distinct signals corresponding to the aromatic, methylene, and hydroxyl protons. The three aromatic protons (H-5, H-6, and H-7) form an ABC spin system, which would theoretically result in a complex multiplet. However, due to the specific substitution pattern, a doublet for H-7 (ortho-coupled to H-6), a doublet for H-5 (ortho-coupled to H-6), and a triplet for H-6 (ortho-coupled to both H-5 and H-7) are anticipated. The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is sensitive to concentration and solvent.

## <sup>13</sup>C NMR Spectroscopy

Experimental Protocol: <sup>13</sup>C NMR Data Acquisition

The protocol for <sup>13</sup>C NMR is similar to that of <sup>1</sup>H NMR, with the primary difference being the need for a greater number of scans (typically 256 or more) due to the lower natural abundance of the <sup>13</sup>C isotope. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets.

<sup>13</sup>C NMR Data and Interpretation

Chemical Shift ( $\delta$ , ppm)	Assignment
147.2	C-3a
145.8	C-7a
135.0	C-4
119.5	C-6
108.5	C-5
107.8	C-7
101.4	-OCH <sub>2</sub> O-

Source: Spectral data obtained from SpectraBase.[\[1\]](#)

The  $^{13}\text{C}$  NMR spectrum displays seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are consistent with the proposed structure. The carbons directly attached to oxygen atoms (C-3a, C-7a, and C-4) are the most deshielded, appearing at the downfield end of the spectrum. The methylene carbon of the dioxole ring (-OCH<sub>2</sub>O-) appears at a characteristic chemical shift of around 101.4 ppm. The remaining aromatic carbons appear in the expected region between 107 and 120 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid **1,3-Benzodioxol-4-ol** is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

## FTIR Data and Interpretation

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3350 (broad)	O-H stretch	Phenolic -OH
~3050	C-H stretch	Aromatic C-H
~2900	C-H stretch	Methylene (-CH <sub>2</sub> -)
~1620, 1500, 1480	C=C stretch	Aromatic Ring
~1250	C-O-C asymmetric stretch	Dioxole Ring Ether
~1040	C-O-C symmetric stretch	Dioxole Ring Ether
~1200	C-O stretch	Phenolic C-O

Source: Characteristic IR absorption frequencies for functional groups.[\[2\]](#)[\[3\]](#)

The IR spectrum of **1,3-Benzodioxol-4-ol** is characterized by a broad absorption band in the region of 3350 cm<sup>-1</sup>, which is indicative of the O-H stretching vibration of the hydrogen-bonded phenolic hydroxyl group. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm<sup>-1</sup> and the characteristic C=C stretching absorptions in the 1620-1480 cm<sup>-1</sup> region. The distinctive C-O-C asymmetric and symmetric stretching vibrations of the methylenedioxy group are expected around 1250 cm<sup>-1</sup> and 1040 cm<sup>-1</sup>, respectively. The C-O stretch of the phenol is also a key feature.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

### Experimental Protocol: GC-MS Data Acquisition

- Sample Preparation: A dilute solution of **1,3-Benzodioxol-4-ol** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

- GC Separation: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.
- MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

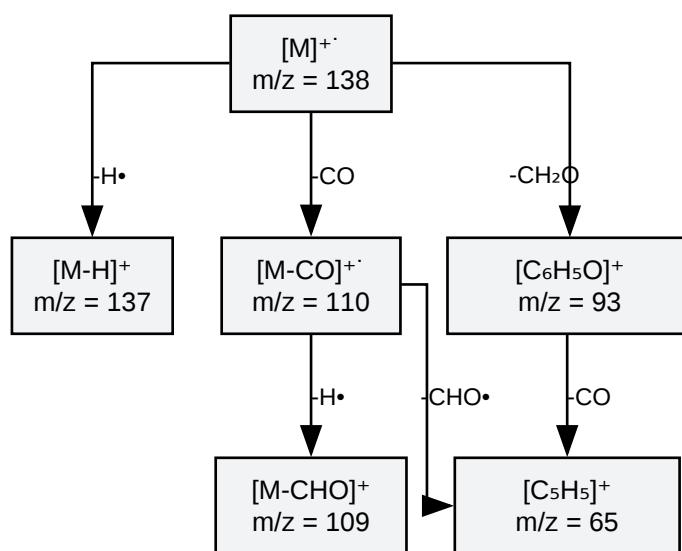


Figure 2: Proposed EI Fragmentation Pathway

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Caption: A plausible mass spectrometry fragmentation pathway for **1,3-Benzodioxol-4-ol**.

#### Mass Spectrum Data and Interpretation

m/z	Proposed Fragment Ion	Formula of Fragment
138	Molecular Ion $[M]^+$	$[C_7H_6O_3]^+$
137	$[M-H]^+$	$[C_7H_5O_3]^+$
110	$[M-CO]^+$	$[C_6H_6O_2]^+$
109	$[M-CHO]^+$	$[C_6H_5O_2]^+$
93	$[M-CH_2O]^+$	$[C_6H_5O_2]^+$
65	$[C_5H_5]^+$	$[C_5H_5]^+$

Source: PubChem for molecular ion peak and general fragmentation principles.[\[4\]](#)

The electron ionization mass spectrum of **1,3-Benzodioxol-4-ol** is expected to show a prominent molecular ion peak at m/z 138, corresponding to the molecular weight of the compound. A significant peak at m/z 137 is also anticipated due to the loss of a hydrogen radical.[\[4\]](#) A key fragmentation pathway for phenols involves the loss of a neutral carbon monoxide (CO) molecule, which would lead to an ion at m/z 110. Subsequent loss of a hydrogen radical would give a fragment at m/z 109. Fragmentation of the dioxole ring can occur through the loss of formaldehyde (CH<sub>2</sub>O), resulting in an ion at m/z 93. Further fragmentation of these ions can lead to smaller, stable aromatic cations, such as the cyclopentadienyl cation at m/z 65.[\[5\]](#)

## Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating confirmation of the structure of **1,3-Benzodioxol-4-ol**. The <sup>1</sup>H and <sup>13</sup>C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide serves as a foundational reference for the analytical characterization of **1,3-Benzodioxol-4-ol**, enabling researchers to proceed with confidence in their synthetic and developmental endeavors.

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